Isogentisin
Overview
Description
Isogentisin is a naturally occurring xanthone derivative found in various species of the Gentiana genus, particularly in Gentiana lutea. It is known for its distinctive chemical structure, which includes a xanthone core substituted with hydroxy and methoxy groups. This compound has garnered attention due to its potential therapeutic properties and its role in traditional medicine.
Mechanism of Action
Target of Action
Isogentisin exhibits inhibitory effects on monoamine oxidase (MAO) . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are involved in the regulation of neurotransmitters in the brain. By inhibiting MAO, this compound can potentially influence neurotransmitter levels and thereby affect various physiological and psychological processes .
Mode of Action
It is known to inhibit monoamine oxidase, which could lead to an increase in the levels of monoamine neurotransmitters . This could potentially result in various physiological effects, such as mood regulation and pain relief .
Biochemical Pathways
This compound is part of the class of compounds known as xanthones, which are secondary metabolites found in higher plants . The biosynthesis of xanthones involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathways . This leads to the formation of an intermediate benzophenone, which then undergoes regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .
Result of Action
Its inhibitory effects on monoamine oxidase suggest that it could potentially influence neurotransmitter levels and thereby affect various physiological and psychological processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the extraction efficiency of this compound from plant material can be affected by the extraction temperature, extraction time, and the concentration of certain solvents . These factors can influence the amount of this compound that can be obtained from plant material and thereby affect its efficacy and stability .
Biochemical Analysis
Biochemical Properties
Isogentisin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor for monoamine oxidase (EC 1.4.3.4), an enzyme that catalyzes the oxidative deamination of monoamines . The nature of these interactions involves the formation of hydrogen bonds and hydrophobic interactions.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, as a monoamine oxidase inhibitor, it interferes with the action of monoamine oxidase, thereby affecting the metabolism of monoamines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isogentisin can be extracted from plant sources using various methods. One effective method is ultrasound-assisted water extraction coupled with hydroxypropyl-β-cyclodextrin. This method involves optimizing extraction temperature, time, and cyclodextrin concentration to maximize yield . The optimal conditions for extracting this compound from willow gentian “dust” are an extraction temperature of 74.89°C, an extraction time of 32.57 minutes, and a hydroxypropyl-β-cyclodextrin concentration of 3.01% w/v .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials. The use of cyclodextrins as co-solvents and cage molecules can enhance the efficiency of the extraction process, making it more viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Isogentisin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxy and methoxy groups on the xanthone core.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents that target the hydroxy or methoxy groups on the xanthone core.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxyxanthones .
Scientific Research Applications
Isogentisin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of xanthone derivatives and their chemical properties.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Isogentisin is structurally similar to other xanthone derivatives such as gentisin, swertiamarin, and amarogentin. it is unique in its specific substitution pattern, which imparts distinct chemical and biological properties . For instance:
Gentisin: Another xanthone derivative with similar antioxidant properties but different substitution patterns.
Swertiamarin: A secoiridoid glycoside with distinct pharmacological activities.
Amarogentin: Known for its extreme bitterness and therapeutic potential in gastrointestinal disorders.
This compound stands out due to its specific combination of hydroxy and methoxy groups, which influence its reactivity and biological activity.
Properties
IUPAC Name |
1,3-dihydroxy-7-methoxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-18-8-2-3-11-9(6-8)14(17)13-10(16)4-7(15)5-12(13)19-11/h2-6,15-16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIYCYAHKMJVJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197686 | |
Record name | Isogentisin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isogentisin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
491-64-5 | |
Record name | Isogentisin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isogentisin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isogentisin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOGENTISIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPC53Q6QYC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isogentisin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
241 °C | |
Record name | Isogentisin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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